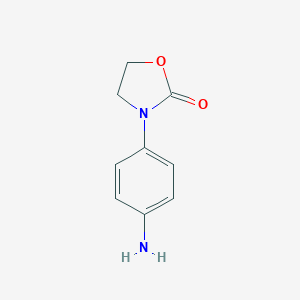

3-(4-Aminophenyl)-1,3-oxazolidin-2-one

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(4-aminophenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c10-7-1-3-8(4-2-7)11-5-6-13-9(11)12/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCWSJXZZUOJRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22036-26-6 | |

| Record name | 3-(4-aminophenyl)-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 4 Aminophenyl 1,3 Oxazolidin 2 One and Its Derivatives

Direct Synthesis Approaches to 3-(4-Aminophenyl)-1,3-oxazolidin-2-one

Direct synthesis of this compound primarily involves two key strategies: the reduction of a nitro-substituted precursor and the formation of the oxazolidinone ring from a compound already possessing the 4-aminophenyl group.

Reduction of Nitro-Substituted Oxazolidinone Precursors to this compound

A common and effective method for synthesizing this compound is through the chemical reduction of its nitro analogue, 3-(4-nitrophenyl)-1,3-oxazolidin-2-one. This transformation of the nitro group (-NO₂) to an amino group (-NH₂) is a fundamental step for which various reliable methods have been developed.

Catalytic hydrogenation is a widely employed technique for the reduction of aromatic nitro groups due to its high efficiency and clean reaction profiles. google.com This process typically involves reacting the nitro-substituted compound with hydrogen gas under pressure in the presence of a metal catalyst. google.com

Commonly used catalysts include noble metals such as palladium, platinum, or their oxides, often supported on activated carbon (e.g., Pd/C). google.comrsc.org The reaction is generally carried out in a suitable solvent, such as an aliphatic alcohol like ethanol. google.com The process is highly selective for the nitro group, leaving other functional groups in the molecule, including the oxazolidinone ring, intact. For instance, the hydrogenation of N-4-nitrophenyl nicotinamide (B372718) has been demonstrated using a stabilized palladium nanoparticle-organic-silica catalyst. rsc.org Similarly, the reduction of 3-(2-nitrophenyl)isoxazoles to their amino derivatives is effectively achieved through palladium-on-carbon assisted hydrogenolysis. researchgate.net

Table 1: Catalysts and Conditions for Nitro Group Reduction

| Catalyst | Substrate Example | Conditions | Key Features |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | 3-(2-nitrophenyl)isoxazoles | Hydrogen gas | High efficiency, conservation of other rings. researchgate.net |

| Platinum or Palladium Oxides | p-Nitrophenol | H₂ (pressure < 100 p.s.i.), water, acid | Effective for reducing aromatic nitro groups. google.com |

| Stabilized Pd Nanoparticles | N-4-nitrophenyl nicotinamide | Hydrogen gas, micro-packed bed reactor | Quantitative chemoselective conversion. rsc.org |

In addition to traditional catalytic hydrogenation, the use of metal nanocatalysts for the reduction of aromatic nitro compounds has gained significant attention. rsc.org These methods often utilize a chemical hydrogen donor, such as sodium borohydride (B1222165) (NaBH₄), in an aqueous medium. nih.gov Nanoparticles of noble metals like gold (Au), silver (Ag), platinum (Pt), and palladium (Pd) are highly effective catalysts for this transformation. nih.govrsc.org

The high surface-area-to-volume ratio of nanocatalysts leads to enhanced catalytic activity. nih.gov These catalysts can be supported on various materials, including polymers, silica, or graphene, to improve stability and recyclability. rsc.org For example, the reduction of 4-nitrophenol (B140041) is a well-established model reaction to test the efficacy of such nanocatalysts. nih.govmdpi.com Bimetallic nanocatalysts, such as those combining a noble metal with a transition metal (e.g., Fe₂O₃@Pt), can offer synergistic effects that improve catalytic efficiency and reduce costs. nih.gov

Table 2: Examples of Metal Nanocatalysts for 4-Nitrophenol Reduction

| Nanocatalyst | Support/Matrix | Reducing Agent | Key Features |

|---|---|---|---|

| Au, Ag, Pt, Pd NPs | Green fabrication (e.g., plant extracts) | NaBH₄ | Biocompatible, low toxicity, cost-effective. nih.gov |

| Cu, Ag, Au NPs | Polydopamine-Magnetite | NaBH₄ | Efficient reduction, potential for catalyst recycling. mdpi.com |

| Fe₂O₃@Pt | Sodium Sesquicarbonate | Not specified | High efficiency and stability due to synergistic effects. nih.gov |

Cyclization Reactions Involving 4-Aminophenyl Moieties for Oxazolidinone Ring Formation

An alternative synthetic route involves forming the oxazolidinone ring from a precursor that already contains the 4-aminophenyl moiety. This approach typically involves the cyclization of a β-amino alcohol derivative. A key example is the reaction of (S)-2-Amino-3-(4-aminophenyl) propanol (B110389) with a carbonyl source like diethyl carbonate in the presence of a base such as potassium carbonate. google.com This reaction proceeds via intramolecular condensation to yield the corresponding (S)-4-(4-aminobenzyl)-2-oxazolidinone. google.com

Another strategy involves the reaction of an epoxide with an amine. For instance, the synthesis of the drug Rivaroxaban, which contains a substituted 3-phenyloxazolidin-2-one core, can involve the opening of an N-glycidylphthalimide ring with 4-(4-aminophenyl)morpholin-3-one, followed by ring closure using N,N'-carbonyldiimidazole to form the oxazolidinone structure. mdpi.com

Stereoselective Synthesis of Chiral Oxazolidinone Scaffolds

The oxazolidinone ring is a crucial component in many chiral auxiliaries and pharmacologically active molecules. Therefore, the development of stereoselective methods for its synthesis is of significant importance in organic chemistry.

Enantioselective Construction of the Oxazolidinone Ring System

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Several advanced strategies have been developed for the asymmetric construction of the oxazolidinone ring.

One powerful method is the asymmetric hydrogenation of prochiral 2-oxazolones. Using a ruthenium(II)–N-heterocyclic carbene (NHC) catalyst system, a variety of 4-substituted 2-oxazolones can be hydrogenated to yield optically active 2-oxazolidinones with excellent enantioselectivities (up to 96% ee) and high yields. rsc.org

Another approach utilizes chiral organocatalysis. An enantioselective one-pot synthesis of 1,3-oxazolidines has been achieved through the addition of alcohols to imines, catalyzed by a chiral magnesium phosphate (B84403) catalyst, followed by intramolecular cyclization. organic-chemistry.orgnih.gov

Organoselenium catalysis offers a route to enantioenriched 2-oxazolidinones from simple starting materials like N-Boc protected amines and alkenes. acs.org This method directly installs the oxazolidinone ring in a single step via an enantioselective oxyamination reaction. acs.org

Furthermore, multi-step sequences combining different asymmetric reactions can be employed. For example, a combination of an asymmetric aldol (B89426) reaction followed by a modified Curtius rearrangement provides an efficient pathway to chiral 4,5-disubstituted oxazolidin-2-one scaffolds. nih.gov This sequence involves the formation of a β-hydroxy carbonyl substrate, which then undergoes nucleophilic azidation and intramolecular ring closure to form the desired chiral oxazolidinone. nih.gov

Table 3: Methodologies for Enantioselective Oxazolidinone Synthesis

| Method | Catalyst/Reagent | Substrate Type | Key Features |

|---|---|---|---|

| Asymmetric Hydrogenation | Ruthenium(II)–NHC complex | 2-Oxazolones | Excellent enantioselectivities (up to 96% ee) and yields. rsc.org |

| Chiral Organoselenium Catalysis | Chiral Diselenide | N-Boc amines and alkenes | Direct, single-step formation of enantioenriched 2-oxazolidinones. acs.org |

| Asymmetric Aldol/Curtius Reaction | Chlorotitanium enolate / Trimethylsilyl azide | β-hydroxy carbonyl precursors | Access to a range of 4,5-disubstituted oxazolidin-2-ones. nih.gov |

Strategies for Chiral Resolution of Racemic Mixtures

The separation of racemic mixtures into their constituent enantiomers, known as chiral resolution, is a critical process in the synthesis of optically active compounds like many oxazolidinone derivatives. wikipedia.org For oxazolidinones, where a specific stereoisomer often possesses the desired biological activity, obtaining enantiomerically pure compounds is essential. Several strategies are employed for the chiral resolution of racemic oxazolidinones and related intermediates.

One of the most established methods is the crystallization of diastereomeric salts . wikipedia.org This technique involves reacting the racemic mixture (e.g., a chiral amine or carboxylic acid) with an enantiomerically pure resolving agent. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. This solubility difference allows for their separation by fractional crystallization. wikipedia.org Common resolving agents for amines include chiral acids like tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.orgonyxipca.com The less soluble diastereomeric salt crystallizes out of the solution, after which it is isolated and the resolving agent is removed to yield the desired pure enantiomer. wikipedia.org While effective, this method can be laborious and depends on finding a suitable resolving agent and solvent system that provides good discrimination in solubility. onyxipca.com

Chiral column chromatography is another powerful technique for separating enantiomers. This method utilizes a stationary phase that is itself chiral. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, causing them to travel at different rates and thus be separated. While highly effective, preparative HPLC can be a costly and time-consuming process, particularly for large-scale production. onyxipca.com

More advanced techniques such as capillary electrophoresis (CE) have been successfully applied to the chiral separation of oxazolidinone analogs. In this method, chiral selectors, such as cyclodextrins (CDs), are added to the buffer. nih.gov The neutral oxazolidinone analytes form transient diastereomeric complexes with the charged cyclodextrins, which then migrate at different velocities under an electric field, allowing for their separation. Studies on various oxazolidinone and thio-oxazolidinone derivatives have shown that anionic CD derivatives are particularly effective. For instance, heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD) has demonstrated high enantioresolution for several oxazolidinone pairs. nih.gov The choice of the specific cyclodextrin (B1172386) can be crucial, as it can even lead to a reversal in the enantiomer migration order (EMO). nih.gov

| Chiral Selector | Analyte | Resolution (Rs) | Reference |

|---|---|---|---|

| Heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD) | (±)-4-Phenyloxazolidin-2-one | 4.21 | nih.gov |

| Heptakis-(2,3-di-O-methyl-6-O-sulfo)-β-CD (HDMS-β-CD) | (±)-4-Phenyloxazolidin-2-one | 1.85 | nih.gov |

| Sulfated-β-CD (S-β-CD) | (±)-4-Phenyloxazolidin-2-one | 3.33 | nih.gov |

| Heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD) | (±)-4-Benzyloxazolidin-2-one | 5.32 | nih.gov |

| Heptakis-(2,3-di-O-methyl-6-O-sulfo)-β-CD (HDMS-β-CD) | (±)-4-Benzyloxazolidin-2-one | 2.89 | nih.gov |

Process Development and Scale-Up Considerations for Oxazolidinone Intermediates

The transition from a laboratory-scale synthesis to large-scale industrial production of oxazolidinone intermediates presents numerous challenges that must be addressed through careful process development. Key considerations include cost-effectiveness, safety, environmental impact, and the robustness of the synthetic route to consistently produce the final product with high purity and yield. figshare.com

Safety and environmental concerns are paramount during scale-up. Reactions that use hazardous reagents or require extreme conditions, such as cryogenic temperatures (-78 °C) or air-sensitive bases (e.g., n-BuLi), are often avoided in industrial preparations due to safety risks and high costs. derpharmachemica.com Process development focuses on finding alternative, milder, and safer reaction conditions. For instance, controlling the release rate of gaseous byproducts and monitoring the reaction temperature are critical for ensuring safety during large-scale deamination steps. figshare.com The use of more environmentally benign solvents and reagents is also a key aspect of green chemistry principles applied to process development.

Purification strategies must be adapted for large-scale production. While chromatography is a common purification method in the lab, it is often impractical and costly for multi-kilogram quantities. The ideal industrial process relies on crystallization for purification, which is more economical and scalable. onyxipca.com Therefore, process development aims to design reaction sequences where intermediates and the final product can be easily isolated as crystalline solids with high purity, bypassing the need for laborious chromatographic separations. figshare.com

The physical properties of the final active pharmaceutical ingredient (API) , such as crystal form and particle size distribution, are also critical considerations. The final steps of the synthesis and purification are often designed to deliver the API with specific physical characteristics suitable for formulation. acs.org This may involve developing specific crystallization protocols or transformations to obtain the desired polymorph and particle size.

| Consideration | Laboratory Scale Approach | Industrial Scale-Up Strategy | Reference |

|---|---|---|---|

| Yield Optimization | Linear synthesis, focus on individual step yields | Convergent synthesis, one-pot reactions, continuous flow to improve overall yield | acs.orgresearchgate.net |

| Reaction Conditions | Use of cryogenic temperatures, potent but hazardous reagents (n-BuLi) | Development of milder, safer reaction conditions; avoiding extreme temperatures | derpharmachemica.com |

| Purification | Heavy reliance on column chromatography | Emphasis on crystallization for purification; minimizing chromatographic steps | onyxipca.comfigshare.com |

| Safety | Small-scale handling of exothermic reactions or gas evolution | Controlled feeding of reagents, real-time monitoring of temperature and pressure | figshare.com |

| Final Product | Focus on chemical purity | Control of physical properties (crystal form, particle size) for formulation | acs.org |

Chemical Reactivity, Functionalization, and Derivatization of 3 4 Aminophenyl 1,3 Oxazolidin 2 One

Reactivity of the Amino Group for Advanced Functionalization

The primary amino group attached to the phenyl ring is a potent nucleophile and a key site for derivatization. As an electron-donating group, it activates the aromatic ring, making it susceptible to electrophilic substitution at the ortho and para positions. byjus.com However, most functionalization strategies target the nitrogen atom directly, leveraging its nucleophilicity to form a variety of covalent bonds.

Acylation Reactions for the Synthesis of Amide Derivatives

The reaction of the primary amino group of 3-(4-Aminophenyl)-1,3-oxazolidin-2-one with acylating agents such as acyl chlorides or anhydrides is a straightforward and efficient method for the synthesis of amide derivatives. This transformation is fundamental in organic synthesis, often employed to modify the electronic and steric properties of the parent molecule. The reaction typically proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. organic-chemistry.org

In a study focused on developing new bioactive agents, (S)-4-(4-aminobenzyl)-2(1H)-1,3-oxazolidinone, a structurally related compound, was reacted with various 4-substituted benzoyl chlorides to yield a series of amide derivatives. nih.gov This highlights the general applicability of acylation to aminophenyl-oxazolidinone scaffolds. The resulting amides are often more stable and less basic than the parent amine. By varying the acylating agent, a diverse library of compounds can be generated. For example, the well-known antibiotic Linezolid is an acetamide (B32628) derivative of a more complex aminophenyl-oxazolidinone structure. nih.gov

| Acylating Agent | Resulting Amide Derivative | Reaction Conditions |

| Acetyl Chloride | N-{4-[2-Oxo-1,3-oxazolidin-3-yl]phenyl}acetamide | Base (e.g., pyridine, triethylamine), aprotic solvent |

| Benzoyl Chloride | N-{4-[2-Oxo-1,3-oxazolidin-3-yl]phenyl}benzamide | Schotten-Baumann conditions (e.g., NaOH(aq), CH₂Cl₂) |

| 4-Nitrobenzoyl Chloride | N-(4-Nitrophenyl)-N'-{4-[2-oxo-1,3-oxazolidin-3-yl]phenyl}amide | Aprotic polar solvent (e.g., DMF, DMAc) |

Sulfonylation Reactions Leading to Sulfonamide Analogues

Analogous to acylation, the amino group readily reacts with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of a base to form sulfonamides. This reaction, known as the Hinsberg test, is a reliable method for derivatizing primary amines. The resulting sulfonamide linkage is a key structural motif in many pharmaceutical agents due to its chemical stability and ability to act as a hydrogen bond donor and acceptor.

Research has shown the successful synthesis of sulfonamide derivatives from oxazolidinone precursors. For instance, a series of new sulfonamide derivatives were obtained by reacting (S)-4-(4-aminobenzyl)-2(1H)-1,3-oxazolidinone with various 4-substituted benzene (B151609) sulfonyl chlorides. nih.gov The reaction proceeds through the nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. The choice of the substituent on the sulfonyl chloride allows for the fine-tuning of the physicochemical properties of the final compound.

| Sulfonylating Agent | Resulting Sulfonamide Derivative | Reaction Conditions |

| Benzenesulfonyl Chloride | N-{4-[2-Oxo-1,3-oxazolidin-3-yl]phenyl}benzenesulfonamide | Pyridine or aqueous base |

| p-Toluenesulfonyl Chloride | 4-Methyl-N-{4-[2-oxo-1,3-oxazolidin-3-yl]phenyl}benzenesulfonamide | Base (e.g., pyridine), CH₂Cl₂ |

| 4-Nitrobenzenesulfonyl Chloride | 4-Nitro-N-{4-[2-oxo-1,3-oxazolidin-3-yl]phenyl}benzenesulfonamide | Aprotic polar solvent (e.g., DMF) |

Reactions with Isothiocyanates for Thiourea (B124793) Formation

The nucleophilic amino group of this compound can attack the electrophilic central carbon atom of an isothiocyanate (R-N=C=S) to form a thiourea derivative. ijacskros.com This reaction is typically efficient and proceeds under mild conditions, providing a versatile route to a wide array of functionalized thioureas. nih.gov Thioureas are of significant interest due to their diverse biological activities and their utility as intermediates in the synthesis of other heterocyclic systems. ijacskros.com

The synthesis of thiourea derivatives bearing an oxazolidinone moiety has been reported, where an aminobenzyl-oxazolidinone was treated with various substituted phenyl isothiocyanates. nih.gov The electronic nature of the substituent on the phenyl isothiocyanate can influence the reaction rate but generally does not impede the formation of the desired thiourea product. This method allows for the introduction of a second, variable aromatic or aliphatic group, further expanding the chemical diversity of the oxazolidinone scaffold.

| Isothiocyanate | Resulting Thiourea Derivative | Reaction Conditions |

| Phenyl isothiocyanate | 1-Phenyl-3-{4-[2-oxo-1,3-oxazolidin-3-yl]phenyl}thiourea | Aprotic solvent (e.g., THF, CH₃CN), room temperature |

| 4-Chlorophenyl isothiocyanate | 1-(4-Chlorophenyl)-3-{4-[2-oxo-1,3-oxazolidin-3-yl]phenyl}thiourea | Aprotic solvent, room temperature or gentle heating |

| Allyl isothiocyanate | 1-Allyl-3-{4-[2-oxo-1,3-oxazolidin-3-yl]phenyl}thiourea | Ethanol or acetonitrile, room temperature |

Exploration of Other Electrophilic Transformations at the Aniline (B41778) Moiety

Beyond the reactions mentioned, the aniline moiety is susceptible to a range of other electrophilic transformations. Due to the strong activating, ortho-para directing nature of the amino group, direct electrophilic aromatic substitution on the phenyl ring can be challenging to control, often leading to multiple substitutions or side reactions. libretexts.org For instance, direct halogenation of aniline typically yields the 2,4,6-tri-substituted product. byjus.com

To achieve monosubstitution or to prevent unwanted side reactions (like oxidation during nitration), the reactivity of the amino group is often attenuated by converting it into an amide (e.g., acetanilide) first. libretexts.org After the electrophilic substitution is performed, the protecting acetyl group can be hydrolyzed to regenerate the amino group.

Another important reaction of aryl amines is diazotization. Treatment of the amino group with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0–5 °C) yields a diazonium salt. This intermediate is highly versatile and can be converted into a wide variety of functional groups (e.g., -OH, -CN, -F, -Cl, -Br, -I) through Sandmeyer or related reactions, or used in azo coupling reactions to form azo dyes. libretexts.org

Chemical Transformations Involving the Oxazolidinone Ring System

The 3-aryl-1,3-oxazolidin-2-one ring is generally a stable heterocyclic system. Its stability is attributed to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, forming an amide-like linkage within the five-membered ring. However, under certain conditions, it can undergo chemical transformations, most notably ring-opening reactions.

Mechanistic Investigations of Ring-Opening Reactions

The cleavage of the oxazolidinone ring typically requires nucleophilic attack, often facilitated by acidic or basic conditions. The mechanism and regioselectivity of the ring-opening are dependent on the nature of the nucleophile, the substitution pattern on the ring, and the reaction conditions.

Mechanistic studies on related systems provide insight into potential pathways. For instance, the ring-opening of aziridines fused to oxazolidinones has been shown to proceed via an Sₙ2-like mechanism, with the incoming nucleophile attacking one of the aziridine (B145994) carbons, leading to inversion of configuration. nih.gov Similarly, the coupling of aziridines with CO₂ to form oxazolidinones involves the preferential nucleophilic opening of the substituted C-N bond of the aziridine. researchgate.netnorthwestern.edu

For the 3-aryl-1,3-oxazolidin-2-one ring itself, two primary sites are susceptible to nucleophilic attack:

Attack at the Carbonyl Carbon (C2): This is analogous to the hydrolysis of an amide or a cyclic carbamate. Under strong basic or acidic conditions, a nucleophile (like hydroxide (B78521) or an alkoxide) can attack the carbonyl carbon. This leads to the formation of a tetrahedral intermediate, followed by the cleavage of one of the ring's C-O or C-N bonds. Cleavage of the C2-O1 bond would lead to a carbamic acid derivative, which could subsequently decarboxylate. Cleavage of the N3-C2 bond would yield an amino alcohol derivative.

Attack at the Methylene (B1212753) Carbons (C4 or C5): A strong, "hard" nucleophile could potentially attack at C5, displacing the oxygen atom (O1) in an Sₙ2 fashion, though this is generally less favorable. Research on related oxazolidinones has shown that soft nucleophiles can perform Sₙ2 reactions at the C-O bond. pitt.edu The presence of the N-aryl group influences the electronic properties of the ring, generally making the carbonyl carbon the most electrophilic site.

Computational and experimental studies on similar heterocyclic systems, such as 3-oxa-1-azabicyclo[3.1.0]hexan-2-ones, have investigated the factors that control the reaction pathway, including the choice of nucleophile and solvent polarity, to selectively yield either ring-opened products or rearranged structures. researchgate.net The stability of the N-aryl oxazolidinone ring means that forcing conditions (e.g., strong nucleophiles, elevated temperatures) are typically required to achieve ring-opening.

Regioselective Functionalization at Other Ring Positions (e.g., C-4, C-5)

Direct regioselective functionalization of a pre-formed 3-aryl-1,3-oxazolidin-2-one ring at the C-4 and C-5 positions presents a significant synthetic challenge. The stability of the oxazolidinone ring often necessitates harsh reaction conditions that can lead to undesired side reactions or decomposition. Consequently, the majority of synthetic strategies to access C-4 and C-5 substituted 3-aryl-1,3-oxazolidin-2-ones involve the cyclization of appropriately functionalized open-chain precursors.

One notable approach to introduce functionality at the C-5 position is through the iodocyclocarbamation of N-allylated N-aryl carbamates. This method allows for the formation of a 5-(iodomethyl) substituent on the oxazolidinone ring during the cyclization process. While this is not a direct functionalization of this compound itself, it represents a viable route to derivatives of this compound with a handle for further chemical modification at the C-5 position.

For instance, the reaction of an N-allyl-N-(4-aminophenyl)carbamate precursor with an iodine source would be expected to yield a 5-(iodomethyl)-3-(4-aminophenyl)-1,3-oxazolidin-2-one derivative. The resulting iodide can then be displaced by a variety of nucleophiles to introduce diverse functionalities at the C-5 position.

Direct functionalization at the C-4 position is even more challenging due to the lack of inherent reactivity at this site. Most methods for introducing substituents at C-4 rely on the use of starting materials that already possess the desired functionality prior to the formation of the oxazolidinone ring. For example, the cyclization of a substituted 2-amino-1-phenylethanol (B123470) derivative would lead to a C-4 substituted 3-phenyl-1,3-oxazolidin-2-one.

While direct C-H activation at the C-4 or C-5 positions of the oxazolidinone ring is an attractive potential strategy, there is currently limited literature available describing such transformations for 3-aryl-1,3-oxazolidin-2-ones.

Design and Synthesis of Complex Molecular Architectures Incorporating the this compound Core

The unique structural and electronic properties of this compound make it an interesting building block for the construction of more complex molecular architectures, such as polymers and macrocycles. The presence of the reactive amino group and the aromatic ring provides multiple points for derivatization and incorporation into larger systems.

Polymers

The bifunctional nature of this compound, possessing a nucleophilic amino group and the potential for further functionalization of the phenyl ring, allows for its use as a monomer in polymerization reactions. For example, the amino group can react with difunctional electrophiles, such as diacyl chlorides or diisocyanates, to form polyamides and polyureas, respectively.

Furthermore, the oxazolidinone ring itself can be involved in polymerization processes. Cationic ring-opening polymerization (CROP) of related 1,3-oxazolidine-2-thione (B1225483) derivatives has been reported to yield poly(thiourethane)s. researchgate.net This suggests that, under appropriate catalytic conditions, the oxazolidinone ring of this compound or its derivatives could potentially undergo ring-opening polymerization to generate novel polymer structures.

A general approach to polyoxazolidinones involves the reaction of diepoxides with diisocyanates. acs.orgrwth-aachen.de In this context, derivatives of this compound could be envisioned as modifiers or chain terminators to control the properties of the resulting polymers.

| Monomer/Precursor | Polymerization Method | Resulting Polymer | Reference |

| Diepoxides and Diisocyanates | Polyaddition | Polyoxazolidinone | acs.orgrwth-aachen.de |

| 1,3-Oxazolidine-2-thione derivative | Cationic Ring-Opening Polymerization | Poly(thiourethane) | researchgate.net |

| N-vinyl-2-oxazolidinone derivatives | Radical Polymerization | Poly(N-vinyl-2-oxazolidinone) | google.com |

Macrocycles

The rigid structure of the 3-aryl-1,3-oxazolidin-2-one core can be exploited in the design of macrocyclic compounds with defined shapes and cavities. The synthesis of such macrocycles often relies on high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization.

A common strategy for the synthesis of macrocycles is ring-closing metathesis (RCM). nih.govdrughunter.comthieme-connect.comnih.gov To apply this to the this compound scaffold, the molecule would first need to be functionalized with two terminal alkene moieties. For example, the amino group could be acylated with an ω-alkenyl acid chloride, and the phenyl ring could be derivatized with another ω-alkenyl substituent. Subsequent RCM of the resulting diene would then yield a macrocyclic structure containing the oxazolidinone core.

Advanced Spectroscopic and Computational Approaches in Research on 3 4 Aminophenyl 1,3 Oxazolidin 2 One

Sophisticated Structural Elucidation and Conformational Analysis Techniques

Experimental techniques provide indispensable information about both the solid-state and solution-state structures of 3-(4-Aminophenyl)-1,3-oxazolidin-2-one. These methods offer a detailed view of atomic arrangement, connectivity, and intermolecular interactions.

Single-crystal X-ray diffraction is the definitive method for determining the precise solid-state structure of a molecule. While the specific crystal structure of this compound is not widely published, analysis of closely related N-aryl-2-oxazolidinone derivatives provides significant insight into the expected structural features. st-andrews.ac.uknih.gov

X-ray analysis would reveal exact bond lengths, bond angles, and torsion angles, defining the molecule's conformation. For the oxazolidinone ring, it is common to observe a non-planar conformation, often described as an envelope or a twisted form. nih.gov For instance, in some derivatives, one atom of the five-membered ring is displaced from the plane formed by the other four. nih.gov

Furthermore, this technique is crucial for mapping intermolecular interactions that dictate the crystal packing. In the case of this compound, the presence of the aminophenyl group's N-H bonds and the carbonyl C=O group would likely lead to the formation of intermolecular hydrogen bonds, creating networks or chains of molecules within the crystal lattice. bohrium.comrsc.org

Table 1: Typical Crystallographic Data for an Oxazolidinone Derivative (Note: This is representative data for a related class of compounds, as specific data for the target molecule is not available in the cited literature.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 9.4094 |

| b (Å) | 9.3066 |

| c (Å) | 20.960 |

| β (°) | 99.037 |

| Volume (ų) | 1812.7 |

| Z | 4 |

Data adapted from a study on a related thiazolidin-4-one compound to illustrate typical parameters. researchgate.net

High-resolution NMR spectroscopy is the most powerful tool for elucidating molecular structure in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments would be used for the complete assignment of all proton and carbon signals of this compound.

¹H NMR: The proton spectrum would show distinct signals for the aromatic protons of the aminophenyl group, typically in the range of 6.5-7.5 ppm. The protons on the oxazolidinone ring would appear as multiplets, likely in the 3.5-4.5 ppm region. The protons of the primary amine (-NH₂) would present a broad singlet. rsc.orgchemicalbook.comchemicalbook.com

¹³C NMR: The carbon spectrum would display a characteristic signal for the carbonyl carbon (C=O) of the oxazolidinone ring at approximately 155-160 ppm. Aromatic carbons would resonate between 115 and 150 ppm, while the aliphatic carbons of the oxazolidinone ring (O-CH₂ and N-CH₂) would appear further upfield. rsc.org

2D NMR: Techniques like ¹H-¹H COSY would confirm proton-proton couplings within the phenyl and oxazolidinone rings. HSQC and HMBC experiments are essential for unambiguously correlating each proton with its directly attached carbon and with carbons two to three bonds away, respectively, confirming the connectivity of the entire molecular framework. Studies on related structures show that the stability and conformation can be influenced by substituents on the phenyl ring. nih.gov

Mass spectrometry (MS) is a vital technique for confirming the molecular weight of a compound and investigating its structure through fragmentation analysis. researchgate.net High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

For this compound (C₉H₁₀N₂O₂, Monoisotopic Mass: 178.07423 Da), various adducts can be observed, particularly with soft ionization techniques like Electrospray Ionization (ESI). uni.luscbt.com

Table 2: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 179.08151 |

| [M+Na]⁺ | 201.06345 |

| [M+K]⁺ | 217.03739 |

| [M-H]⁻ | 177.06695 |

| [M]⁺ | 178.07368 |

Data sourced from PubChemLite. uni.lu

Tandem mass spectrometry (MS/MS) experiments, such as Collision-Induced Dissociation (CID), are used to controllably fragment the molecular ion and analyze the resulting product ions. researchgate.netresearchgate.net The fragmentation pathway for N-aryl oxazolidinones typically involves characteristic losses. Common fragmentation patterns include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines. libretexts.orgmiamioh.edu

Ring Cleavage: The oxazolidinone ring can undergo cleavage, often initiated at the C-O or C-N bonds adjacent to the carbonyl group.

Loss of Small Molecules: Neutral losses, such as the elimination of CO₂ or ethylene (B1197577) oxide from the ring structure, are plausible fragmentation routes.

The resulting fragmentation pattern provides a structural fingerprint that confirms the identity of the molecule. wikipedia.orgwhitman.edu

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information on the functional groups present in a molecule and the nature of chemical bonds. bohrium.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclic carbamate, typically found in the region of 1730-1760 cm⁻¹. Other key peaks would include N-H stretching vibrations from the primary amine group (around 3300-3500 cm⁻¹), C-O stretching of the oxazolidinone ring, and various C-H and C=C stretching and bending modes from the aromatic ring. nist.gov

Raman Spectroscopy: Raman spectroscopy complements FT-IR and is particularly useful for studying non-polar bonds and symmetric vibrations. It can be employed to study the intermolecular interactions in the solid state. mdpi.comnih.gov Changes in the position and width of vibrational bands, such as the N-H and C=O stretches, upon changes in solvent or temperature can provide evidence for the formation and strength of hydrogen bonds. bohrium.comrsc.orgresearchgate.net

Table 3: Expected Characteristic Vibrational Frequencies (cm⁻¹)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Carbonyl (C=O) | Stretch | 1730 - 1760 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1275 |

| Aromatic (C-H) | Out-of-plane bend | 690 - 900 |

Theoretical and Computational Chemistry Investigations

Computational chemistry offers a powerful complement to experimental data, providing insights into molecular properties that can be difficult to measure directly.

Density Functional Theory (DFT) is a widely used computational method to predict the geometric and electronic properties of molecules. ekb.egnih.gov For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311G++(d,p)), can be performed to: iucr.orgmdpi.com

Optimize Molecular Geometry: DFT can calculate the lowest energy conformation of the molecule in the gas phase. The resulting bond lengths, angles, and dihedrals can be compared with experimental X-ray diffraction data to validate the computational model. researchgate.net

Determine Electronic Properties: Calculations can determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. iucr.orgmdpi.com

Predict Spectroscopic Data: DFT can be used to calculate theoretical vibrational frequencies (IR and Raman) and NMR chemical shifts. Comparing these calculated spectra with experimental results aids in the assignment of complex spectra and confirms the proposed structure. semanticscholar.orgresearchgate.net

These computational approaches, when used in concert with sophisticated spectroscopic techniques, provide a robust and comprehensive understanding of the structural and electronic characteristics of this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational tools used to explore the conformational landscapes and dynamic behavior of molecules over time. For oxazolidinone derivatives, MD simulations provide critical insights into their structural flexibility and interaction with biological targets. nih.govmdpi.com By simulating the atomic motions, researchers can map out the energetically favorable conformations and understand how the molecule behaves in different environments.

Recent studies on various oxazolidinone scaffolds have utilized MD simulations to validate docking studies and assess the stability of ligand-protein complexes. mdpi.com For instance, simulations performed on novel linezolid-based oxazolidinones demonstrated stable binding within the target protein's active site, reinforcing the docking results. mdpi.com These simulations track parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to evaluate the stability of the complex and the flexibility of individual residues.

In the context of this compound, MD simulations can elucidate the rotational freedom around the bond connecting the phenyl ring to the oxazolidinone core. This flexibility is crucial for its ability to adapt and bind to a biological receptor. The simulations can reveal the preferred dihedral angles and the energy barriers between different conformational states, providing a comprehensive understanding of its dynamic nature.

Table 1: Key Parameters in Molecular Dynamics Simulations of Oxazolidinone Derivatives

| Parameter | Description | Significance |

| RMSD | Root-Mean-Square Deviation | Measures the average deviation of atomic positions from a reference structure, indicating the stability of the simulation. |

| RMSF | Root-Mean-Square Fluctuation | Indicates the flexibility of individual atoms or residues within the molecule. |

| Radius of Gyration | Measures the compactness of the molecule, providing insights into conformational changes. | |

| Hydrogen Bonds | Tracks the formation and breaking of hydrogen bonds, which are crucial for ligand-receptor interactions. |

Computational Studies on Reaction Mechanisms and Transition States in Oxazolidinone Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in elucidating the intricate details of chemical reactions involved in oxazolidinone synthesis. acs.orgnih.gov These studies allow for the exploration of reaction pathways, the identification of intermediates, and the characterization of transition states, which are often difficult to observe experimentally.

Theoretical investigations into the synthesis of oxazolidinones have provided valuable insights into reaction stereoselectivity. For example, DFT calculations using the M06-2X functional have been employed to study the organocatalytic cascade reaction of sulfur ylides and nitro-olefins to produce oxazolidinones. acs.orgacs.org These calculations revealed the free energy barriers of competing reaction channels, explaining the high diastereoselectivity observed in experiments. acs.org The study identified the rate-determining step and showed that the stereoselectivity is controlled by the initial addition reaction. acs.org

Furthermore, computational models have been used to refine proposed reaction mechanisms. In one instance, a theoretically proposed 10-step mechanism for a rearrangement reaction in oxazolidinone synthesis was found to be more feasible, with a significantly lower energy barrier than a previously suggested mechanism. acs.org Such studies are crucial for optimizing reaction conditions and designing more efficient synthetic routes. For the synthesis of this compound, computational analysis of transition states can help predict the most favorable reaction conditions and catalysts.

Table 2: Computational Methods in Oxazolidinone Reaction Mechanism Studies

| Computational Method | Application | Key Findings |

| Density Functional Theory (DFT) | Calculating reaction energies and transition state structures. | Elucidation of stereoselectivity, identification of rate-determining steps. acs.org |

| M06-2X Functional | Investigating stereoselective synthesis mechanisms. | Accurate prediction of diastereomeric ratios consistent with experimental results. acs.orgnih.gov |

| Continuum Solvation Models | Simulating solvent effects on reaction pathways. | Understanding the role of the solvent in reaction kinetics and thermodynamics. acs.org |

Predictive Spectroscopic Analysis using Computational Methods

Computational methods have become indispensable for the interpretation and prediction of spectroscopic data, including NMR, FT-IR, and UV-Vis spectra. mdpi.comnih.gov DFT calculations can accurately predict chemical shifts, vibrational frequencies, and electronic transitions, which aids in the structural elucidation of newly synthesized compounds. youtube.comnih.gov

For a closely related compound, (S)-4-(4-Amino-benzyl)-oxazolidin-2-one, a comprehensive study combined experimental XRD, IR, Raman, UV-Vis, and NMR data with DFT calculations using the B3LYP/6-311++g(d, p) basis set. nih.gov The calculated geometrical parameters and vibrational frequencies showed excellent agreement with the experimental data. nih.gov The theoretical ¹H and ¹³C NMR chemical shifts, calculated using the GIAO (Gauge-Independent Atomic Orbital) method, supported the experimental assignments. nih.govnih.gov

Such predictive analyses are highly valuable for this compound. By calculating the theoretical spectra, researchers can confirm the structure of the synthesized compound and assign specific spectral features to corresponding molecular vibrations or electronic transitions. For instance, the characteristic C=O stretching vibration of the oxazolidinone ring can be precisely identified in the IR spectrum through computational predictions. scielo.org.zanih.gov Similarly, the electronic transitions observed in the UV-Vis spectrum can be correlated with specific molecular orbitals, such as the HOMO-LUMO gap. nih.gov

Table 3: Comparison of Experimental and Calculated Spectroscopic Data for an Oxazolidinone Analog

| Spectroscopic Technique | Experimental Value | Calculated Value (DFT) | Correlation |

| ¹H NMR (ppm) | Varies for each proton | Varies for each proton | High correlation allows for accurate peak assignment. nih.govnih.gov |

| ¹³C NMR (ppm) | Varies for each carbon | Varies for each carbon | High correlation aids in structural confirmation. nih.govresearchgate.net |

| FT-IR (cm⁻¹) | e.g., ~1750 (C=O stretch) | e.g., ~1755 (C=O stretch) | Good agreement after scaling confirms vibrational modes. nih.govnih.gov |

| UV-Vis (nm) | e.g., ~280 | e.g., ~275 | Matches electronic transitions predicted by TD-DFT. nih.govresearchgate.net |

Applications in Medicinal Chemistry and Drug Discovery Research

Role as a Pivotal Intermediate in the Synthesis of Pharmacologically Active Compounds

The aminophenyl-oxazolidinone core is a fundamental building block in the synthesis of important pharmaceuticals. Its presence is crucial for the biological activity of two major classes of drugs: oxazolidinone antibiotics and Factor Xa inhibitors. The synthetic pathways to these drugs often involve the construction of this key intermediate or utilize it as a starting point for further chemical modifications.

The oxazolidinone class of antibiotics represents a significant advancement in combating multi-drug resistant Gram-positive bacterial infections. nih.govresearchgate.net These synthetic agents inhibit bacterial protein synthesis by a unique mechanism, binding to the 50S ribosomal subunit and preventing the formation of the initiation complex. nih.govnih.gov The 3-(4-aminophenyl)-1,3-oxazolidin-2-one moiety is a key component of their pharmacophore.

Linezolid : As the first approved oxazolidinone antibiotic, the synthesis of Linezolid often involves intermediates structurally related to this compound. orientjchem.org Many synthetic routes start with a suitably substituted aniline (B41778), such as 3-fluoro-4-morpholinyl aniline, which is then elaborated to form the chiral oxazolidinone ring. orientjchem.orgderpharmachemica.comasianpubs.org The core structure is essential for its activity against pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.govnih.gov

Sutezolid : An investigational drug for tuberculosis, Sutezolid is a structural analogue of Linezolid where the morpholine (B109124) oxygen is replaced by a sulfur atom, forming a thiomorpholine (B91149) ring. wikipedia.orgmdpi.com Its synthesis similarly relies on building the oxazolidinone ring onto a 3-fluoro-4-thiomorpholinophenylaniline precursor. mdpi.comnewdrugapprovals.org Preclinical studies have indicated that Sutezolid possesses superior activity against Mycobacterium tuberculosis compared to Linezolid. wikipedia.org

Tedizolid : A second-generation oxazolidinone, Tedizolid was approved for treating acute bacterial skin and skin structure infections (ABSSSI). nih.govgoogle.com Its synthesis involves coupling a substituted phenyl group, which contains a tetrazole-pyridine moiety, with a chiral (R)-5-(hydroxymethyl)oxazolidin-2-one component, highlighting the modular nature of these syntheses where the core oxazolidinone structure is paramount. google.comgoogleapis.com

The oxazolidinone scaffold is also central to a new class of oral anticoagulants that function as direct Factor Xa (FXa) inhibitors. mdpi.com FXa is a critical enzyme in the blood coagulation cascade, and its inhibition is a key strategy for preventing and treating thromboembolic disorders. mdpi.comnih.govacs.org

Rivaroxaban : This widely prescribed antithrombotic agent features a 3-substituted oxazolidinone core. mdpi.com The synthesis of Rivaroxaban involves the construction of the key intermediate 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one. googleapis.comblogspot.com This intermediate contains the essential phenyl-oxazolidinone structure, which is then acylated with 5-chlorothiophene-2-carbonyl chloride to yield the final drug. blogspot.comresearchgate.net The oxazolidinone ring correctly orients the substituents to fit into the active site of the FXa enzyme. unipd.it

Rational Design and Synthesis of Novel Derivatives for Specific Biological Activities

The versatility of the this compound scaffold has prompted extensive research into the rational design and synthesis of novel derivatives aimed at various therapeutic targets. By modifying the substituents on the phenyl ring and the oxazolidinone core, researchers can fine-tune the pharmacological properties of the resulting compounds.

The emergence of antibiotic resistance continues to drive the search for new antibacterial agents. nih.gov The oxazolidinone scaffold is a promising starting point for developing next-generation antibiotics. nih.govresearchgate.net Research efforts focus on synthesizing analogues with improved potency, a broader spectrum of activity, and efficacy against resistant strains. nih.govnih.gov For instance, novel derivatives containing dithiocarbamate (B8719985) moieties have been synthesized and shown to exhibit potent activity against Gram-positive pathogens, including linezolid-resistant strains. benthamdirect.com One such compound, designated A8, demonstrated minimum inhibitory concentration (MIC) values between 0.25 and 1 μg/mL against S. aureus and resistant enterococci. benthamdirect.com Other studies have explored fusing diverse heterocyclic rings to the oxazolidinone core, leading to compounds with superior activity compared to Linezolid against a panel of bacteria. nih.gov

| Compound Series | Key Structural Modification | Target Pathogens | Notable Findings | Reference |

|---|---|---|---|---|

| Dithiocarbamate Derivatives | Addition of dithiocarbamate moieties | S. aureus, VREF, LREF, GBS | Compound A8 showed MIC values of 0.25-1 μg/mL, comparable or superior to Linezolid. | benthamdirect.com |

| Fused Heterocyclic Derivatives | Fusion of a benzoxazinone (B8607429) C-ring | Gram-positive and Gram-negative bacteria | Compound 8c exhibited superior activity compared to Linezolid. | nih.gov |

| Benzodioxin Ring Derivatives | Incorporation of a benzodioxin ring system | S. aureus | One compound showed a MIC of 2-3 μg/mL, comparable to Linezolid. | researchgate.netnih.gov |

Inspired by the success of Rivaroxaban, researchers are designing new Factor Xa inhibitors based on the oxazolidinone scaffold to develop safer and more effective anticoagulants. researchgate.netnih.gov These efforts involve creating conformationally restricted mimics of Rivaroxaban to enhance binding affinity and selectivity for the FXa enzyme. researchgate.netnih.govfigshare.com Studies on tricyclic fused oxazolidinones have led to the discovery of compounds with potent FXa inhibitory activity. nih.gov For example, compound 11a from one study was identified as a highly potent, selective, and orally bioavailable FXa inhibitor with excellent in vivo antithrombotic efficacy in animal models. nih.gov Another series based on a benzo researchgate.netnih.govoxazinyloxazolidinone scaffold also yielded promising FXa inhibitors, with compound 16b showing an IC50 of 0.43 μM. researchgate.netfigshare.comx-mol.com

| Compound Series | Scaffold | Lead Compound | In Vitro Activity (IC50) | Key Outcome | Reference |

|---|---|---|---|---|---|

| Tricyclic Fused Oxazolidinones | benthamdirect.combenthamdirect.comnih.gov Tricyclic Fused System | 11a | Potent (specific value not stated in abstract) | Promising drug candidate with good oral bioavailability and in vivo efficacy. | nih.gov |

| Benzo researchgate.netnih.govoxazinyloxazolidinones | Benzo researchgate.netnih.govoxazinyloxazolidinone | 16b | 0.43 μM | Identified a promising scaffold for developing new FXa inhibitors. | researchgate.netfigshare.comx-mol.com |

The structural and chemical properties of the oxazolidinone scaffold make it an attractive candidate for exploration in other therapeutic areas beyond antibacterial and antithrombotic applications. rsc.org While most research has focused on these two areas, the versatility of the oxazolidinone ring has led to its investigation for potential use in treating a variety of other conditions. researchgate.netrsc.org These explorations, although less extensive, highlight the broad potential of this chemical class in medicinal chemistry. researchgate.net The ability of the oxazolidinone structure to act as a bioisostere for groups like amides and carbamates, while offering greater metabolic stability, suggests its potential utility in designing inhibitors for various enzymes or modulators for different receptors. researchgate.net

Structure-Activity Relationship (SAR) Studies and Lead Optimization Strategies

Structure-Activity Relationship (SAR) analysis is a foundational element in medicinal chemistry, exploring the connection between a molecule's chemical structure and its biological activity. patsnap.com For the oxazolidinone class of compounds, including this compound, SAR studies are crucial for refining lead compounds into viable drug candidates with improved efficacy, selectivity, and pharmacokinetic properties. patsnap.combiobide.com The process is an iterative cycle of designing, synthesizing, and testing new analogues to enhance potency and reduce potential side effects. patsnap.com

For instance, in the broader oxazolidinone class, SAR studies have revealed that modifications at the 5-position of the oxazolidinone ring can significantly impact antibacterial activity. nih.gov Research has shown that converting the 5-acetylaminomethyl moiety into other functional groups can either increase or decrease potency. While elongating the methylene (B1212753) chain or introducing a guanidino moiety was found to decrease antibacterial activity, replacing the carbonyl oxygen with a thiocarbonyl sulfur enhanced in vitro activity. nih.gov Specifically, a derivative with a 5-thiourea group showed significantly stronger in vitro activity than the established drug linezolid. nih.gov

Another key optimization strategy involves the rational design of substitutions to improve metabolic stability. For example, the introduction of fluoromethyl and fluoroethyl groups has been explored to enhance stability and has led to the identification of potent and selective inhibitors with good brain penetration and oral bioavailability in rodent models. nih.gov

The following table summarizes key SAR findings for the oxazolidinone class:

| Structural Modification Area | Modification Example | Impact on Activity/Property | Reference |

|---|---|---|---|

| 5-Position Substituent | Conversion of acetamido moiety to guanidino moiety | Decreased antibacterial activity | nih.gov |

| 5-Position Substituent | Replacement of carbonyl oxygen with thiocarbonyl sulfur | Enhanced in vitro antibacterial activity | nih.gov |

| Side Chain Substitution | Introduction of fluoromethyl/fluoroethyl groups | Improved metabolic stability | nih.gov |

| Aromatic Ring Substituents | Ortho-substitution of 1,1-diaryl moiety | Marked or total loss of potency in some derivatives | unife.it |

| Core Structure (Scaffold Hopping) | Changing the core structure while retaining key functionalities | Potential for novel compounds with improved attributes | patsnap.com |

Advanced Methodologies for Biological Evaluation in Drug Discovery

To determine the antimicrobial efficacy of compounds like this compound, in vitro susceptibility testing is essential. A standard method employed is the serial tube dilution technique, which is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains. nih.gov The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.gov Oxazolidinones as a class are known for their activity against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov The evaluation of new derivatives involves testing them against a panel of these clinically relevant pathogens to establish their spectrum and potency of activity. nih.govresearchgate.net

Assessing a compound's effect on cellular physiology, particularly cell membrane integrity, is a crucial aspect of toxicological evaluation. nih.gov Damage to the cell membrane is a common indicator of cytotoxicity. nih.gov Several advanced methodologies are available for this purpose.

Enzymatic "release" assays are a common method for quantifying cytotoxicity. nih.gov These assays measure the activity of intracellular enzymes, such as lactate (B86563) dehydrogenase (LDH), that have been released into the culture medium from cells with compromised membrane integrity. nih.govpromega.com The CytoTox-ONE™ Homogeneous Membrane Integrity Assay, for example, is a fluorometric method that rapidly measures LDH release. promega.com This assay involves a coupled enzymatic reaction that converts a resazurin (B115843) substrate into a fluorescent resorufin (B1680543) product, where the amount of fluorescence is proportional to the number of lysed cells. promega.com

Other techniques include the use of fluorescent dyes like propidium (B1200493) iodide, which can only enter cells with a damaged membrane, allowing for quantification of cell death via flow cytometry or fluorescence microscopy. nih.gov These methods provide a robust means to evaluate the potential of a compound to induce cell damage by disrupting the cell membrane. nih.govnih.gov

Genotoxicity and cytotoxicity assessments are critical for evaluating the safety profile of any potential drug candidate. These studies help identify compounds that may be harmful to cells or have the potential to damage genetic material. accscience.comdphen1.com

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations and potentially cancer. A standard battery of genotoxicity tests is often employed, including:

Ames Test: Uses bacteria (e.g., Salmonella typhimurium and Escherichia coli) to test for a compound's ability to cause mutations. nih.gov

Chromosomal Aberration Test: Evaluates the potential of a compound to induce structural changes in chromosomes in mammalian cells, such as Chinese Hamster Ovary (CHO) cells. accscience.comnih.gov

Micronucleus Test: An in vivo or in vitro test that detects small nuclei (micronuclei) in the cytoplasm of interphase cells, which are formed from chromosome fragments or whole chromosomes left behind during cell division. accscience.comnih.gov

Mouse Lymphoma Mutagenesis Test: An in vitro assay that detects gene mutations in mammalian cells. nih.gov

Cytotoxicity is the quality of being toxic to cells. In vitro cytotoxicity screening is often performed against various human cancer cell lines to assess anticancer potential and against normal cell lines to determine general toxicity. accscience.comnih.gov A widely used method is the MTT assay, which measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, the quantity of which is proportional to the number of living cells. nih.gov Compounds are often tested against a panel of cell lines, such as HeLa (cervical cancer), HCT-116 (colon cancer), HepG-2 (liver cancer), and normal cell lines like CHO-K1, to determine their potency (IC50 values) and selectivity. accscience.comnih.govnih.gov

The following table summarizes common assays for these assessments:

| Assessment Type | Assay | Purpose | Reference |

|---|---|---|---|

| Genotoxicity | Ames Test | Detects gene mutations in bacteria | nih.gov |

| Genotoxicity | Chromosomal Aberration Assay | Identifies structural damage to chromosomes in mammalian cells | accscience.com |

| Genotoxicity | Micronucleus Test | Detects chromosome loss or breakage | nih.gov |

| Cytotoxicity | MTT Assay | Measures cell viability by assessing metabolic activity | nih.gov |

| Cytotoxicity | LDH Release Assay | Measures cell membrane damage by quantifying released LDH | promega.com |

Evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is essential in drug discovery, as poor pharmacokinetic profiles are a major cause of failure in drug development. grafiati.comnih.gov Both computational and experimental methods are used to predict and measure these parameters early in the discovery process. mdpi.com

Computational (In Silico) Evaluation: Computational models are widely used for the early prediction of ADME properties, allowing for the rapid screening of large numbers of compounds. grafiati.comnih.gov These in silico tools can predict a range of physicochemical and pharmacokinetic parameters. For example, models can estimate a compound's solubility, permeability across biological membranes (like the blood-brain barrier), and potential for binding to plasma proteins. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate a compound's chemical structure with its ADME properties. nih.gov These predictions help guide the design of molecules with more favorable, "drug-like" characteristics. nih.gov

Experimental Evaluation: Experimental in vitro ADME assays are used to validate computational predictions and provide more definitive data. Key experimental assessments include:

Solubility: Determining the aqueous solubility of a compound is critical as it affects absorption.

Permeability: Assays using cell monolayers, such as Caco-2 cells, are used to predict intestinal absorption and oral bioavailability.

Metabolic Stability: Incubating the compound with liver microsomes (which contain key metabolic enzymes) or hepatocytes helps determine its metabolic fate and stability. mdpi.com This is crucial for predicting the compound's half-life in the body.

Plasma Protein Binding: The extent to which a compound binds to plasma proteins like albumin is measured, as this affects the free concentration of the drug available to act on its target.

The following table lists key ADME parameters and the methods used for their evaluation:

| ADME Parameter | Evaluation Method | Purpose | Reference |

|---|---|---|---|

| A bsorption | In silico prediction; Caco-2 permeability assay | Predicts intestinal absorption and oral bioavailability | mdpi.com |

| D istribution | Plasma protein binding assays (e.g., equilibrium dialysis) | Determines the fraction of free drug available for therapeutic effect | mdpi.com |

| M etabolism | Liver microsome or hepatocyte stability assays | Assesses metabolic rate and identifies potential metabolites | mdpi.com |

| E xcretion | Often evaluated in later preclinical in vivo studies | Determines the routes by which the drug and its metabolites leave the body | grafiati.com |

| Overall Drug-Likeness | In silico models (e.g., Lipinski's Rule of Five) | Assesses if a compound has physicochemical properties consistent with known oral drugs | mdpi.com |

Future Research Directions and Emerging Trends

Development of Green and Sustainable Synthetic Routes

The chemical industry's growing emphasis on environmental responsibility has spurred significant research into greener and more sustainable methods for synthesizing oxazolidinones. Traditional synthetic pathways often involve hazardous reagents, harsh reaction conditions, and the generation of substantial waste. The focus of future research is to develop protocols that are not only efficient but also environmentally benign.

Key areas of development include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has emerged as a compelling and sustainable tool in synthetic chemistry. kkp.org.ph It offers distinct advantages such as rapid heating, shorter reaction times, cleaner reaction profiles, and enhanced reaction control. acs.orgacs.org Research has demonstrated that microwave irradiation can be successfully applied to the synthesis of oxazolidinones, including the [3 + 2]-cycloaddition of epoxides and isocyanates. acs.orgacs.org This method significantly reduces the time required for synthesis, often from hours to mere minutes. acs.org

Organocatalysis: The use of small organic molecules as catalysts presents a sustainable alternative to traditional metal-based catalysts, which can be toxic and difficult to remove from the final product. Electrostatically enhanced phenols, for instance, have been utilized as potent one-component organocatalysts for the atom-economic transformation of epoxides to oxazolidinones under microwave irradiation. acs.orgacs.org

Atom Economy: Future synthetic strategies will prioritize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. The cycloaddition of epoxides and isocyanates is an example of an atom-economic reaction being explored for oxazolidinone synthesis. acs.org

Benign Solvents and Conditions: Research is also directed towards using less hazardous solvents or performing reactions under neat (solvent-free) conditions, further reducing the environmental impact. acs.org

Application of Machine Learning and Artificial Intelligence in Oxazolidinone Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the design of novel oxazolidinone derivatives is no exception. These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates with greater speed and accuracy than traditional methods.

Emerging trends in this area include:

Predictive Modeling: AI algorithms can be trained to predict the biological activity, toxicity, and pharmacokinetic properties of novel oxazolidinone derivatives before they are synthesized. This allows researchers to prioritize the most promising candidates for further development, saving time and resources.

De Novo Drug Design: Generative AI models can design entirely new oxazolidinone-based molecules with desired properties. By learning from existing chemical data, these models can propose novel structures that are likely to be effective against specific biological targets.

Virtual Screening: Machine learning models can rapidly screen large virtual libraries of oxazolidinone compounds to identify those with the highest probability of binding to a specific protein target. This accelerates the initial stages of drug discovery.

| AI/ML Application | Description | Potential Impact on Oxazolidinone Research |

| Predictive Toxicology | Using algorithms to forecast potential adverse effects of new chemical entities. | Early elimination of candidates with unfavorable safety profiles, reducing late-stage failures. |

| QSAR Modeling | Quantitative Structure-Activity Relationship models that correlate chemical structure with biological activity. | Rational design of more potent and selective oxazolidinone derivatives. |

| Generative Adversarial Networks (GANs) | AI models that can generate novel molecular structures with desired properties. | Exploration of novel chemical space for next-generation oxazolidinone drugs. |

Exploration of Novel Derivatization Strategies for Diverse Applications

The versatility of the "3-(4-Aminophenyl)-1,3-oxazolidin-2-one" scaffold lies in its amenability to chemical modification. The primary amino group on the phenyl ring serves as a convenient handle for introducing a wide array of substituents, allowing for the fine-tuning of the molecule's properties.

Future research in this area will focus on:

Bioisosteric Replacement: Systematically replacing parts of the molecule with other chemical groups that have similar physical or chemical properties to enhance efficacy or reduce toxicity.

Privileged Scaffold Elaboration: Using the oxazolidinone core, which is known to bind to multiple biological targets, as a starting point for creating libraries of compounds with diverse biological activities.

Click Chemistry: Employing highly efficient and specific reactions to attach a wide range of functional groups to the oxazolidinone scaffold, facilitating the rapid synthesis of large and diverse compound libraries.

Identification of New Biological Targets and Therapeutic Applications

While the oxazolidinone class is well-established for its antibacterial properties, current research is actively seeking to expand its therapeutic utility. The unique structural features of "this compound" and its derivatives make them promising candidates for a variety of other diseases.

Potential new applications being investigated include:

Anticancer Agents: Certain oxazolidinone derivatives have shown promise as inhibitors of tumor growth by targeting specific pathways involved in cancer cell proliferation.

Antiviral Agents: The oxazolidinone scaffold is being explored for its potential to inhibit the replication of various viruses.

Monoamine Oxidase (MAO) Inhibitors: Some oxazolidinone-containing compounds have been found to inhibit MAO, an enzyme involved in the metabolism of neurotransmitters, suggesting potential applications in the treatment of depression and neurodegenerative diseases.

Integration with Advanced Materials Science for Hybrid Applications

The unique chemical properties of "this compound" also make it a valuable building block in the field of materials science. The presence of the reactive amino group allows for its incorporation into larger polymeric structures, leading to the development of advanced materials with novel properties.

Emerging research directions include:

High-Performance Polymers: The incorporation of the rigid oxazolidinone ring into polymer backbones can enhance thermal stability, mechanical strength, and other desirable properties.

Catalytic Nanoreactors: The oxazolidinone moiety can be functionalized and immobilized onto nanomaterials to create highly efficient and recyclable catalytic systems for a variety of chemical transformations.

Smart Materials: The development of oxazolidinone-containing polymers that can respond to external stimuli such as pH, temperature, or light, leading to applications in areas like drug delivery and sensor technology.

Q & A

Q. What are the common synthetic routes for 3-(4-Aminophenyl)-1,3-oxazolidin-2-one, and how are yields optimized?

A key method involves catalytic reduction of 3-(4-nitrophenyl)-1,3-oxazolidin-2-one using gold nanoclusters embedded in single-chain nanoparticles (Au-NC/SCNPs) as nanoreactors. This heterogeneous catalytic system achieves 89% yield under ambient conditions, with NaBH₄ as the reducing agent. Reaction progress is monitored via UV-Vis spectroscopy by tracking nitro-to-amine conversion. Purification via preparative TLC (n-hexane/ethyl acetate 1:1) ensures high purity .

Q. How is the structural characterization of this compound performed?

- NMR spectroscopy : NMR (400 MHz, CDCl₃) reveals diagnostic signals: δ 4.63 (s, 2H, oxazolidinone ring), 3.97–4.47 (dd, 4H, ring CH₂), and aromatic protons at δ 6.68–7.30 .

- X-ray crystallography : Tools like SHELX (e.g., SHELXL for refinement) resolve 3D structures. The software handles high-resolution or twinned data, critical for confirming stereochemistry and bond lengths .

Q. What computational tools support structural analysis and refinement?

SHELX programs (SHELXL, SHELXS) are widely used for small-molecule crystallographic refinement, while ORTEP-3 provides graphical visualization of thermal ellipsoids and molecular geometry. These tools enable validation of bond angles, torsional strains, and intermolecular interactions .

Advanced Research Questions

Q. How does this compound fit into structure-activity relationship (SAR) studies for antibacterial agents?

Oxazolidinones like this compound inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. SAR studies focus on:

- Side-chain modifications : The 4-aminophenyl group enhances target affinity compared to nitro or halogen substituents.

- Ring substituents : Methyl or fluorinated groups at C5 (e.g., Tedizolid isomer in ) improve pharmacokinetics and reduce resistance.

- Stereochemistry : The (R)-configuration at C5 (as in ) is critical for activity against Gram-positive bacteria .

Q. What catalytic strategies improve the sustainability of synthesizing this compound?

Au-NC/SCNPs act as reusable nanoreactors, enabling efficient nitro-group reduction in water. Their heterogeneous nature simplifies catalyst recovery, while kinetic studies (via absorbance tracking) optimize reaction time and minimize byproducts. This method avoids toxic solvents and reduces waste .

Q. How are analytical methods tailored to detect metabolites or impurities in this compound?

- Derivatization : Metabolites like NP-AOZ are derivatized with 2-nitrobenzaldehyde (2-NBA) for UV/Vis or LC-MS detection.

- Chromatography : HPLC with impurity standards (e.g., ACI 260405 in ) quantifies degradation products.

- Validation : Protocols follow ICH guidelines, ensuring linearity (R² > 0.99), precision (%RSD < 5%), and LOQ < 10 ng/mL .

Q. What role does stereochemistry play in the biological activity of oxazolidinones?

The (5R)-configuration in analogs like (5R)-3-(4-bromo-3-fluorophenyl)-5-hydroxymethyl-oxazolidin-2-one ( ) enhances ribosomal binding and metabolic stability. Chiral auxiliaries (e.g., fluorinated oxazolidinones in ) are used in asymmetric synthesis to control stereocenters, evaluated via circular dichroism (CD) or X-ray diffraction .

Methodological Tables

Table 1. Key Synthetic and Analytical Parameters for this compound

Table 2. SAR Insights for Oxazolidinone Antibacterials

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.